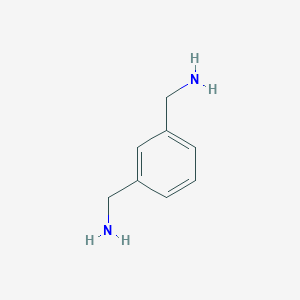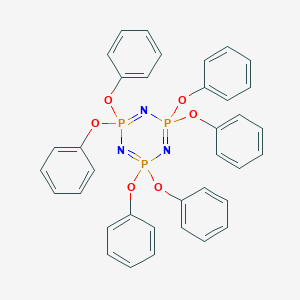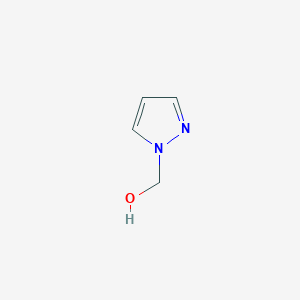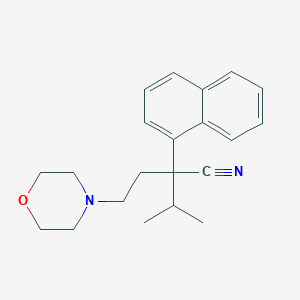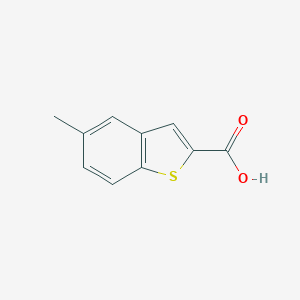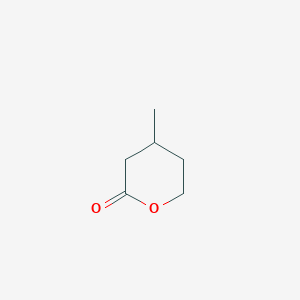
4-Methyltetrahydro-2H-pyran-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methyltetrahydro-2H-pyran-2-one can involve various methodologies, including metalation reactions, one-pot synthesis, and cyclopropanol methodology. For instance, metalation of 2-Methyl-4H-pyran-4-ones with sodium amide in liquid ammonia leads to metalated products that can undergo alkylations or condensations to yield alkylated or condensed products (Yamamoto & Sugiyama, 1975). Additionally, meglumine has been used as a catalyst for the one-pot, three-component synthesis of functionalized 2-amino-4H-pyrans (Guo et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-Methyltetrahydro-2H-pyran-2-one and related derivatives can be explored through various spectroscopic techniques such as NMR and X-ray crystallography. These studies provide insights into the compound's conformation, electronic structure, and reactivity profile, guiding further functionalization and application strategies.
Chemical Reactions and Properties
4-Methyltetrahydro-2H-pyran-2-one participates in various chemical reactions, including cycloadditions and multicomponent syntheses. For example, highly substituted 4H-pyrans can be synthesized from 2-(1-alkynyl)-2-alkene-1-ones through hetero-[4+2] cycloaddition reactions, showcasing the versatility of 4H-pyrans as substrates in organic synthesis (Yu, Cao, & Zhang, 2010).
Aplicaciones Científicas De Investigación
Methods of Application or Experimental Procedures
The compound is used as a starting point for the synthesis of chiral methyl-branched building blocks. These building blocks are then used in the preparation of pheromones for various insects, including mealworm beetles, rhinoceros beetles, and earth-boring dung beetles .
Results or Outcomes
The use of 4-Methyltetrahydro-2H-pyran-2-one in this way has been demonstrated to be effective in the synthesis of these pheromones .
2. Synthesis of 2H-Pyrans
Summary of the Application
4-Methyltetrahydro-2H-pyran-2-one is used in the synthesis of 2H-Pyrans. These compounds are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
Methods of Application or Experimental Procedures
The compound is used in various synthetic methods to access 2H-Pyrans. The specific methods used can vary depending on the desired end product .
Results or Outcomes
The use of 4-Methyltetrahydro-2H-pyran-2-one in the synthesis of 2H-Pyrans has been demonstrated in recent literature .
3. Synthesis of Rose Oxide
Summary of the Application
4-Methyltetrahydro-2H-pyran-2-one can be used in the synthesis of Rose Oxide, a compound used in the fragrance industry for its floral scent, reminiscent of roses .
Methods of Application or Experimental Procedures
The specific synthetic methods used can vary depending on the desired isomer of Rose Oxide .
Results or Outcomes
The use of 4-Methyltetrahydro-2H-pyran-2-one in the synthesis of Rose Oxide has been demonstrated in the literature .
4. Synthesis of 2,2,4,5-Tetrasubstituted 2H-Pyrans
Summary of the Application
4-Methyltetrahydro-2H-pyran-2-one can be used in the synthesis of 2,2,4,5-Tetrasubstituted 2H-Pyrans. These compounds are important in the synthesis of various natural products .
Methods of Application or Experimental Procedures
A metal-free domino strategy has been developed for the synthesis of these compounds from propargyl vinyl esters .
Results or Outcomes
The use of 4-Methyltetrahydro-2H-pyran-2-one in this way has been demonstrated to be effective in the synthesis of these compounds .
5. Synthesis of Chiral Methyl-Branched Building Blocks
Summary of the Application
4-Methyltetrahydro-2H-pyran-2-one can be used in the synthesis of chiral methyl-branched building blocks. These building blocks can be used for the preparation of various biologically active compounds .
Methods of Application or Experimental Procedures
The compound is used as a starting point for the synthesis of these building blocks. The specific synthetic methods used can vary depending on the desired end product .
Results or Outcomes
The use of 4-Methyltetrahydro-2H-pyran-2-one in this way has been demonstrated in the literature .
6. Synthesis of Rose Oxide
Summary of the Application
4-Methyltetrahydro-2H-pyran-2-one can be used in the synthesis of Rose Oxide, a compound used in the fragrance industry for its floral scent, reminiscent of roses .
Methods of Application or Experimental Procedures
The specific synthetic methods used can vary depending on the desired isomer of Rose Oxide .
Results or Outcomes
The use of 4-Methyltetrahydro-2H-pyran-2-one in the synthesis of Rose Oxide has been demonstrated in the literature .
Safety And Hazards
Propiedades
IUPAC Name |
4-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTLGFCVBKENTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97145-14-7 | |
| Record name | 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97145-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10862555 | |
| Record name | 4-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyltetrahydro-2H-pyran-2-one | |
CAS RN |
1121-84-2 | |
| Record name | β-Methyl-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1121-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

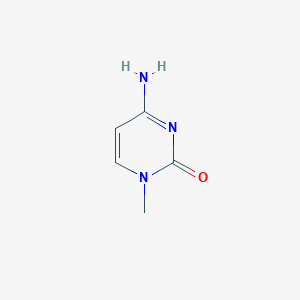

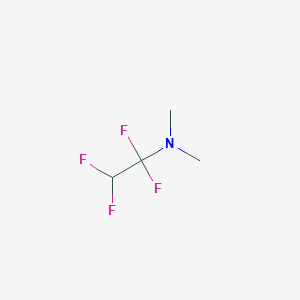
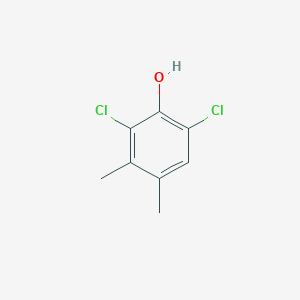
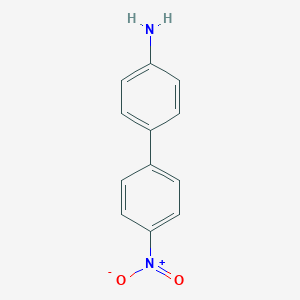

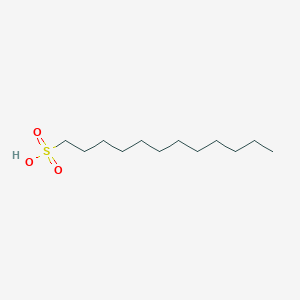
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
